molecular formula C23H26N2O3S2 B3291619 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 873010-24-3

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B3291619
CAS RN: 873010-24-3
M. Wt: 442.6 g/mol
InChI Key: PPVDLFOOLXVQEV-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds known for their wide range of biological activities . The presence of a thiazole ring (a heterocyclic compound containing sulfur and nitrogen) and a tetrahydronaphthalene (a polycyclic aromatic hydrocarbon) could suggest potential pharmaceutical or chemical properties.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, FTIR, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure.


Physical And Chemical Properties Analysis

Physical and chemical properties such as density, boiling point, refractive index, and solubility can be determined experimentally . These properties can provide valuable information about the compound’s behavior under different conditions.

Mechanism of Action

Target of Action:

The primary target of this compound is Cathepsin S , an enzyme belonging to the cathepsin family. Cathepsin S plays a crucial role in protein degradation within lysosomes and antigen presentation. Specifically, it is involved in the processing of major histocompatibility complex class II (MHC-II) molecules, which are essential for immune responses. By inhibiting Cathepsin S, this compound affects antigen presentation and immune regulation .

Mode of Action:

The compound selectively antagonizes the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor that regulates gene expression related to lipid metabolism, inflammation, and glucose homeostasis. By blocking PPARα, this compound modulates lipid metabolism and inflammatory pathways, leading to downstream effects on cellular processes.

Biochemical Pathways:

The affected pathways include:

Pharmacokinetics:

Result of Action:

The compound’s action leads to:

Action Environment:

Environmental factors, such as pH, temperature, and tissue-specific conditions, can impact the compound’s efficacy and stability.

Remember, the intricate dance of molecular interactions shapes the fate of this compound within our biological systems. 🧬🔬

: DrugBank: N2-1,3-BENZOXAZOL-2-YL-3-CYCLOHEXYL-N-{2-[(4-METHOXYPHENYL)AMINO]ETHYL}-L-ALANINAMIDE : BenchChem: Mechanism of Action of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide

Safety and Hazards

Safety and hazard information for a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and proper handling and disposal procedures .

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S2/c1-16-22(29-23(25-16)18-7-10-20(28-2)11-8-18)13-14-24-30(26,27)21-12-9-17-5-3-4-6-19(17)15-21/h7-12,15,24H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVDLFOOLXVQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 2
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 3
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 6
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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